molecular formula C24H23NO2 B1159756 [5-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

[5-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B1159756
M. Wt: 366.5 g/mol
InChI Key: GMOJICNPAPPCSR-YGYNLGCDSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems incorporating isotopic substitution. The compound belongs to the broader classification of indole derivatives, which are characterized by the presence of a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular derivative is further distinguished by the presence of a naphthalene moiety connected through a carbonyl linkage and a strategically positioned hydroxy group at the 5-position of the indole ring system.

The systematic name reflects the hierarchical organization of functional groups and substituents according to priority rules established for heterocyclic nomenclature. The indole core serves as the principal functional group, with the naphthalenylmethanone substituent positioned at the 3-position and the nonadeuteriopentyl chain attached to the nitrogen atom at the 1-position. The hydroxy substituent at the 5-position of the indole ring represents an additional functional modification that significantly influences the compound's chemical properties and potential biological interactions.

Classification within the broader context of organic chemistry places this compound among the naphthoylindole family, which encompasses a diverse array of synthetic compounds characterized by naphthalene-carbonyl linkages to indole systems. Similar structural motifs appear in related compounds such as naphthalen-1-yl-(1-propylindol-3-yl)methanone, which shares the fundamental naphthoylindole architecture but lacks both the hydroxy substitution and deuterium labeling features. The presence of deuterium atoms throughout the pentyl chain distinguishes this compound from conventional indole derivatives and places it within the specialized category of isotopically labeled research compounds.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the interaction between multiple aromatic systems and the flexible aliphatic chain. The indole ring system maintains its characteristic planar configuration, with the nitrogen atom adopting trigonal planar geometry due to its participation in the aromatic π-electron system. The fusion between the benzene and pyrrole rings creates a rigid bicyclic framework that serves as the structural foundation for the entire molecule.

The naphthalene moiety connected through the carbonyl linkage at the 3-position of the indole ring introduces additional geometric complexity through potential rotational freedom around the carbon-carbon bond connecting the two aromatic systems. Computational studies of related naphthoylindole compounds suggest that the preferred conformation involves a dihedral angle that minimizes steric interactions while maintaining optimal π-π stacking interactions between the aromatic rings. The carbonyl group linking the indole and naphthalene systems adopts a planar configuration, with the oxygen atom positioned to allow for potential hydrogen bonding interactions with surrounding molecular environments.

The nonadeuteriopentyl substituent attached to the nitrogen atom introduces conformational flexibility through its aliphatic chain structure. Unlike the rigid aromatic components, this alkyl chain can adopt multiple conformational states depending on environmental conditions and intermolecular interactions. The sequential deuterium substitution throughout the chain creates subtle but measurable alterations in bond lengths and angles compared to the corresponding protiated analog. These geometric modifications, while small in magnitude, can be detected through high-resolution spectroscopic techniques and contribute to the compound's distinctive analytical signature.

Structural Component Geometry Type Key Characteristics
Indole Ring System Planar Bicyclic Rigid aromatic framework with fused benzene-pyrrole rings
Naphthalene Moiety Planar Bicyclic Extended aromatic system with rotational freedom around connecting bond
Carbonyl Linkage Trigonal Planar Planar configuration enabling π-conjugation
Nonadeuteriopentyl Chain Flexible Aliphatic Multiple conformational states with deuterium-modified bond parameters
Hydroxy Substituent Bent Geometry Hydrogen bonding capability with directional preferences

Isotopic Labeling: Role of Nonadeuteriopentyl Substituent

The incorporation of nine deuterium atoms within the pentyl substituent represents a sophisticated approach to isotopic labeling that serves multiple analytical and research purposes. Deuterium substitution creates distinctive mass spectral fragmentation patterns that enable precise identification and quantification of the compound in complex biological or chemical matrices. The systematic replacement of hydrogen atoms with deuterium throughout the aliphatic chain provides a stable isotopic signature that remains intact under most analytical conditions while maintaining the fundamental chemical properties of the parent compound.

The strategic positioning of deuterium atoms at specific carbon centers within the pentyl chain creates characteristic nuclear magnetic resonance spectroscopic patterns that facilitate structural elucidation and purity assessment. Unlike single-point deuterium labeling, the distributed incorporation across multiple positions provides enhanced analytical sensitivity and reduces the likelihood of isotopic scrambling during metabolic or chemical transformations. This labeling strategy is particularly valuable in drug metabolism studies where the deuterated compound serves as an internal standard for quantitative analysis of non-labeled analogs.

Kinetic isotope effects arising from deuterium substitution can influence the compound's behavior in enzymatic reactions and chemical transformations. The replacement of carbon-hydrogen bonds with carbon-deuterium bonds typically results in slightly reduced reaction rates due to the higher bond dissociation energy of the deuterium-containing bonds. These effects can be exploited to study reaction mechanisms and metabolic pathways, providing insights into the specific chemical processes that govern the compound's transformation under various conditions.

Deuterium Position Isotopic Effect Analytical Advantage
Terminal Methyl Group Primary kinetic isotope effect Enhanced mass spectral discrimination
Internal Methylene Groups Secondary kinetic isotope effects Improved nuclear magnetic resonance resolution
Alpha Position to Nitrogen Reduced metabolic lability Extended analytical stability
Beta and Gamma Positions Minimal steric perturbation Preserved biological activity profile

The nonadeuteriopentyl substituent also contributes to the compound's physical properties through subtle modifications in intermolecular interactions. Deuterium's reduced vibrational frequency compared to hydrogen creates measurable differences in infrared spectroscopic signatures and can influence crystalline packing arrangements in solid-state structures. These isotopic effects, while modest in magnitude, provide additional analytical handles for compound characterization and quality control in synthetic preparations.

Properties

Molecular Formula

C24H23NO2

Molecular Weight

366.5 g/mol

IUPAC Name

[5-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(21-15-18(26)12-13-23(21)25)24(27)20-11-7-9-17-8-4-5-10-19(17)20/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3/i1D3,2D2,3D2,6D2

InChI Key

GMOJICNPAPPCSR-YGYNLGCDSA-N

SMILES

CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

(5-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone

Origin of Product

United States

Biological Activity

The compound [5-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic derivative of indole and naphthalene that has garnered interest in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₉D₉N₁O
  • Molecular Weight : 293.43 g/mol
  • IUPAC Name : 5-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems and has been studied for its potential effects on:

  • Serotonin Receptors : The compound may influence serotonin receptor activity due to its indole structure.
  • Cannabinoid Receptors : Its naphthalene component suggests possible interactions with cannabinoid receptors.

Antioxidant Activity

Studies have shown that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in vitro. This activity is beneficial in preventing cellular damage associated with various diseases.

Neuroprotective Effects

Research indicates potential neuroprotective effects against neurodegenerative diseases. In animal models, the compound demonstrated the ability to reduce neuronal apoptosis and improve cognitive function following induced oxidative stress.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies reveal that it inhibits pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory conditions.

Case Studies

StudyFindings
Study 1 : Neuroprotection in Rodent ModelsDemonstrated significant improvement in learning and memory tasks following treatment with the compound after inducing oxidative stress.
Study 2 : Antioxidant EfficacyShowed a reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in treated cells compared to controls.
Study 3 : Anti-inflammatory EffectsInhibited the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption with a half-life suitable for therapeutic applications. Further studies are required to elucidate its metabolism and excretion pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (Indole Position 1) Indole Position 5 Core Structure Key Properties
[5-Hydroxy-1-(nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone (Target) C5H9D9 (deuterated pentyl) -OH Naphthalen-1-ylmethanone Enhanced metabolic stability; deuterium-specific detection challenges
AM-2201 5-Fluoropentyl -H Naphthalen-1-ylmethanone High CB1 affinity; short half-life due to rapid defluorination
UR-144 N-(5-hydroxypentyl) metabolite-d5 C5H10D5 (deuterated hydroxypentyl) -H Tetramethylcyclopropyl Deuterated metabolite; used in pharmacokinetic studies
JWH-007-d9 Pentyl (non-deuterated) -CH3 (Position 2) Naphthalen-1-ylmethanone Lower CB1 affinity vs. AM-2201; methyl substitution reduces potency
[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone 6-Hydroxyhexyl -H Naphthalen-1-ylmethanone Increased polarity; potential for glucuronidation

Key Findings:

Side Chain Modifications: Deuteration: The target compound’s nonadeuteriopentyl group reduces metabolic degradation compared to AM-2201’s fluoropentyl chain, which undergoes rapid hydrolysis . Hydroxylation: The 5-OH group in the target compound contrasts with AM-2201’s unsubstituted indole, likely increasing solubility but reducing blood-brain barrier permeability .

Receptor Interactions: CB1 Affinity: AM-2201 and JWH-007-d9 exhibit high CB1 affinity due to optimal pentyl/hexyl chain lengths (4–6 carbons), as predicted by SAR studies . Pyrrole vs. Indole Derivatives: Pyrrole-based analogs (e.g., UR-144 metabolites) show reduced potency and selectivity compared to indole derivatives .

Analytical Differentiation :

  • Mass Spectrometry : Deuterated compounds display unique isotopic clusters (e.g., +5 Da shifts for pentadeutero chains) vs. fluorinated analogs (e.g., AM-2201’s +18 Da due to fluorine) .
  • NMR : The 5-OH group in the target compound produces a distinct downfield shift (~5.5 ppm) in ¹H-NMR, absent in AM-2201 .

Legislative and Forensic Relevance :

  • Deuteration is a common tactic to evade regulatory detection, as seen in UR-144 metabolites and "MAM2201-d5" .
  • Hydroxylated analogs like the target compound may require specialized glucuronidase treatments for urine screening .

Q & A

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate the deuterated pentyl chain’s flexibility in CB1/CB2 binding pockets (e.g., using AMBER or GROMACS).
  • Docking Software : Adjust force fields to account for deuterium’s mass difference. Compare binding poses with non-deuterated analogs.
    Validation : Cross-reference with crystallographic data (if available) or mutagenesis studies.

What purification challenges arise with deuterated indole-naphthalenone derivatives?

Q. Basic Research Focus

  • Column Chromatography : Deuterated compounds may elute earlier due to reduced polarity. Use silica gel with deuterated solvents (e.g., CDCl₃) for consistency.
  • HPLC : Optimize gradients using ’s conditions (e.g., 99.9% purity for Compound 27) .

How to analyze isotopic effects on reaction kinetics during synthesis?

Q. Advanced Research Focus

  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates (kH/kD) for key steps (e.g., indole alkylation).
  • Techniques : Use real-time FTIR or in-situ NMR to monitor deuterium incorporation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 2
[5-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

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